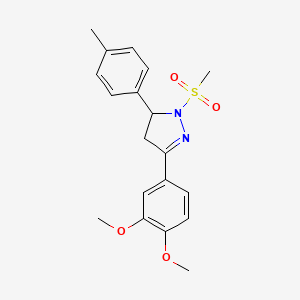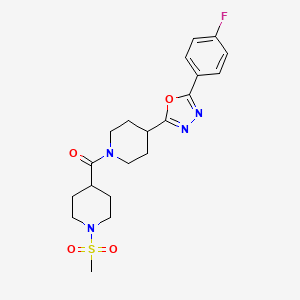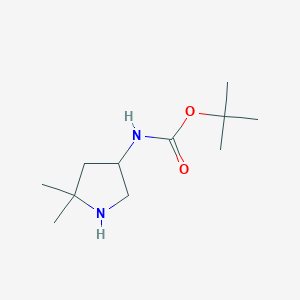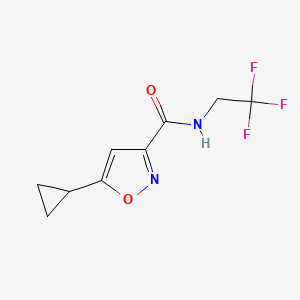![molecular formula C17H21N3O B2558974 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one CAS No. 2380101-25-5](/img/structure/B2558974.png)
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPAP and has a molecular formula of C20H21N3O.
Scientific Research Applications
MPAP has been studied extensively for its potential applications in various fields. One of the most significant areas of research has been in the field of neuroscience. MPAP has been shown to act as a potent and selective inhibitor of the dopamine transporter (DAT). This property makes it an attractive candidate for the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and drug addiction.
Mechanism of Action
The mechanism of action of MPAP involves its ability to inhibit the reuptake of dopamine by the DAT. This leads to an increase in the concentration of dopamine in the synaptic cleft, resulting in enhanced dopamine signaling. The enhanced dopamine signaling is thought to be responsible for the therapeutic effects of MPAP in various neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of MPAP have been extensively studied. In addition to its effects on dopamine signaling, MPAP has also been shown to affect other neurotransmitter systems such as norepinephrine and serotonin. MPAP has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of MPAP in lab experiments is its ability to selectively inhibit the DAT. This property makes it an attractive candidate for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of MPAP is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of MPAP. One of the most significant areas of research is the development of more potent and selective DAT inhibitors. Another area of research is the study of the effects of MPAP on other neurotransmitter systems and their potential therapeutic applications. Additionally, the use of MPAP in combination with other drugs for the treatment of various neurological disorders is an area that requires further investigation.
Conclusion
In conclusion, 2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of MPAP is relatively straightforward, and it has been extensively studied for its potential therapeutic applications in various neurological disorders. Further research is required to fully understand the potential of MPAP and its future applications.
Synthesis Methods
The synthesis of MPAP involves the reaction of 2-chloro-6-phenylpyridazine with 3-azetidinone in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with 2-methylpropylamine to yield the final product. The synthesis of MPAP is relatively straightforward and can be carried out in a laboratory setting with ease.
properties
IUPAC Name |
2-[1-(2-methylpropyl)azetidin-3-yl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-13(2)10-19-11-15(12-19)20-17(21)9-8-16(18-20)14-6-4-3-5-7-14/h3-9,13,15H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPYZIZAVLFBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC(C1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-Methylpropyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-fluoro-4-methylphenyl)urea](/img/structure/B2558891.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2558897.png)

![2-Chloro-N-[1-(2-hydroxy-1-methylindol-5-yl)ethyl]acetamide](/img/structure/B2558899.png)


![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2558903.png)


![1-[4-(2-amino-4-pyrimidinyl)phenyl]-4(1H)-pyridinone](/img/structure/B2558908.png)
![Ethyl 2-[(3-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2558909.png)
![1-(5-chloro-2-methylphenyl)-N-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2558912.png)
![N-(2-methoxy-5-methylphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2558913.png)